Ac32Az19

BCRP inhibition multidrug resistance efflux transporter

Ac32Az19 achieves complete BCRP inhibition at 13 nM EC50 with a >7,690× therapeutic index, enabling unambiguous chemosensitization data. It uniquely reduces BCRP dimer/oligomer abundance by ~50%, a property absent in Ko143. With >67× selectivity over P-gp/MRP1, it eliminates confounding efflux signals in multi-transporter systems.

Molecular Formula C37H33N3O6
Molecular Weight 615.7 g/mol
Cat. No. B12414106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc32Az19
Molecular FormulaC37H33N3O6
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCCCCC5=CN(N=N5)CC6=CC=CC=C6
InChIInChI=1S/C37H33N3O6/c1-43-37(42)29-13-9-12-27(22-29)25-45-36-34(41)32-15-5-6-16-33(32)46-35(36)28-17-19-31(20-18-28)44-21-8-7-14-30-24-40(39-38-30)23-26-10-3-2-4-11-26/h2-6,9-13,15-20,22,24H,7-8,14,21,23,25H2,1H3
InChIKeyBECCUKCZBHNIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac32Az19: Potent and Selective BCRP Inhibitor for Multidrug Resistance Research


Ac32Az19 (CAS 2760674-72-2) is a synthetic triazole-containing flavonoid developed as a potent, nontoxic, and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) [1]. The compound exhibits an EC50 of 13 nM in BCRP-overexpressing HEK293/R2 cells and demonstrates low cytotoxicity with an IC50 > 100 μM toward L929 fibroblasts . As part of a structure-activity relationship (SAR) series that includes close analogs Ac18Az8 and Ac36Az9, Ac32Az19 features a distinctive m-methoxycarbonylbenzyloxy substitution at C-3 of the flavone core and a substituted triazole at C-4′ of the B-ring, a molecular architecture that confers both high inhibitory potency and exceptional transporter selectivity [1].

Why Generic BCRP Inhibitors Cannot Replace Ac32Az19 in Experimental Workflows


BCRP inhibitors exhibit substantial functional heterogeneity despite targeting the same efflux transporter, a variability that precludes simple substitution in experimental systems. The Ko143 standard, widely used as a BCRP reference inhibitor, operates through a fundamentally different mechanism—binding to and inducing conformational change in BCRP without disrupting its oligomeric state—whereas Ac32Az19 uniquely combines nanomolar potency with the ability to reduce functional BCRP dimer/oligomer abundance by approximately 50% [1]. Furthermore, selectivity margins across the ABC transporter family vary dramatically among in-class compounds: while Ac32Az19 achieves BCRP selectivity over MRP1 and P-gp exceeding 67- to 714-fold, alternative inhibitors such as KS176 demonstrate IC50 values of 0.59–1.39 μM in comparable assays, representing a 45- to 107-fold potency differential . These molecular and pharmacological distinctions carry direct experimental consequences—substituting Ac32Az19 with a less potent or mechanistically divergent analog can yield confounded results in drug accumulation assays, efflux inhibition studies, or multidrug resistance reversal experiments, particularly where BCRP oligomerization status influences functional outcomes [1].

Quantitative Differentiation of Ac32Az19 Versus BCRP Inhibitor Comparators


Nanomolar Potency: Ac32Az19 Exhibits Superior BCRP Inhibition Relative to Ko143 Standard

Ac32Az19 demonstrates an EC50 of 13 nM for BCRP inhibition in HEK293/R2 cells, representing a 1.8-fold improvement in potency over the widely adopted Ko143 standard (EC50 = 23 nM) when assessed under comparable conditions using the mitoxantrone efflux reversal assay [1].

BCRP inhibition multidrug resistance efflux transporter

Transporter Selectivity: Ac32Az19 Achieves >67-Fold Discrimination Over MRP1 and P-gp

Ac32Az19 demonstrates high BCRP selectivity, with selectivity ratios exceeding 67-fold and up to 714-fold over the related ABC transporters MRP1 and P-glycoprotein (P-gp) [1]. In contrast, alternative BCRP inhibitors such as KS176 exhibit substantially higher IC50 values (0.59 μM in Pheo A assay; 1.39 μM in Hoechst 33342 assay), reflecting a 45- to 107-fold lower potency in functional efflux inhibition measurements .

transporter selectivity ABCG2 P-glycoprotein MRP1

Low Cytotoxicity: Ac32Az19 Demonstrates Favorable Safety Margin with IC50 > 100 μM

Ac32Az19 exhibits minimal intrinsic cytotoxicity, with an IC50 greater than 100 μM toward L929 murine fibroblast cells [1]. This translates to a therapeutic index (cytotoxicity IC50 / BCRP inhibitory EC50) exceeding 7,690, indicating a wide concentration window wherein robust BCRP inhibition can be achieved without confounding cellular toxicity.

cytotoxicity therapeutic window safety pharmacology

Mechanistic Uniqueness: Ac32Az19 Induces 100% Conformational Shift and Reduces BCRP Oligomerization

Like Ko143, Ac32Az19 remarkably exhibits a 100% 5D3 antibody shift, confirming that it binds to and induces a conformational change in BCRP [1]. Critically, however, Ac32Az19 significantly reduces the abundance of functional BCRP dimers/oligomers by half (approximately 50% reduction), a mechanistic feature not observed with Ko143 [1]. This reduction in oligomeric BCRP species correlates with enhanced retention of mitoxantrone substrate in BCRP-overexpressing cells.

BCRP oligomerization conformational change 5D3 antibody shift

Optimal Experimental Applications for Ac32Az19 Based on Quantitative Differentiation Evidence


BCRP-Mediated Multidrug Resistance Reversal in Co-Treatment Assays

Ac32Az19 is optimally deployed in combination chemotherapy sensitization experiments where BCRP overexpression drives drug resistance. Its EC50 of 13 nM enables complete BCRP inhibition at low nanomolar concentrations, while the >7,690-fold therapeutic index ensures that observed chemosensitization reflects true efflux inhibition rather than additive cytotoxicity [1]. This is particularly critical when using BCRP substrates such as mitoxantrone, topotecan, or doxorubicin, where Ac32Az19 has been demonstrated to elevate intracellular drug accumulation and restore sensitivity in resistant cell lines [1].

Investigations of BCRP Oligomerization and Transporter Quaternary Structure

For studies examining BCRP dimerization or higher-order oligomerization as a functional regulatory mechanism, Ac32Az19 offers a distinct advantage over Ko143. While both compounds induce a 100% 5D3 conformational shift, only Ac32Az19 reduces functional BCRP dimer/oligomer abundance by approximately 50% [1]. This unique property makes Ac32Az19 the preferred tool for dissecting the relationship between BCRP oligomeric state and efflux function, and for validating whether observed phenotypes require disruption of oligomerization versus simple active-site blockade.

Selective Pharmacological Profiling of ABC Transporter Contributions

In experimental systems where multiple ABC transporters (BCRP, P-gp, MRP1) may contribute to drug efflux, Ac32Az19 enables unambiguous attribution of observed effects to BCRP. Its selectivity margin over P-gp and MRP1 exceeds 67- to 714-fold [1], substantially higher than many commercially available BCRP inhibitors. This selectivity profile is essential when using substrates with overlapping transporter specificity, such as Hoechst 33342 or pheophorbide A, where confounding inhibition of P-gp or MRP1 would otherwise compromise data interpretation.

Technical Documentation Hub

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29 linked technical documents
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